2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O3S and its molecular weight is 444.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzofuran and a benzothiazole moiety. Compounds containing these moieties are known to exhibit a wide range of biological activities and could potentially target a variety of enzymes or receptors in the body .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with these moieties might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzofuran and benzothiazole derivatives are often involved in pathways related to their biological activities, such as anti-cancer, anti-microbial, and anti-inflammatory pathways .
Pharmacokinetics
The ADME properties of this compound would depend on various factors including its chemical structure, formulation, route of administration, and individual patient factors. Generally, benzofuran and benzothiazole derivatives are well absorbed and can cross biological membranes due to their lipophilic nature .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. For example, if the compound has anti-cancer activity, it might induce apoptosis or inhibit cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might affect the compound’s structure and therefore its activity .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-16-7-12-20-22(13-16)32-25(28-20)17-8-10-19(11-9-17)27-23(29)15-30-21-6-4-5-18-14-26(2,3)31-24(18)21/h4-13H,14-15H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDCPZYLGPORGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC5=C4OC(C5)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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